5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
Description
5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative characterized by:
- A pyrazole core substituted at position 5 with a 4-methoxy-3-(methylsulfamoyl)phenyl group.
- A carboxamide moiety at position 3 linked to a 3-methylphenyl group.
- Key functional groups: methoxy, methylsulfamoyl, and 3-methylphenyl, which influence its physicochemical properties and biological interactions.
This compound is hypothesized to exhibit bioactivity relevant to receptor modulation (e.g., cannabinoid or kinase targets) based on structural parallels to known pyrazole derivatives .
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c1-12-5-4-6-14(9-12)21-19(24)16-11-15(22-23-16)13-7-8-17(27-3)18(10-13)28(25,26)20-2/h4-11,20H,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
QOXDAOBAUTVXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole core can interact with enzymes and receptors, modulating their activity. The methoxy and methylsulfamoyl groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with pyrazole-carboxamide derivatives reported in the literature:
*Calculated based on formula: C₁₉H₂₀N₄O₄S.
Key Observations:
Substituent Diversity: The methylsulfamoyl group in the target compound is distinct from the sulfamoyl (e.g., BH51538) or chloro (e.g., 3a) substituents in analogs. This group may enhance solubility and hydrogen-bonding capacity compared to halogens .
Carboxamide Linkage: The 3-methylphenyl group in the target contrasts with bulkier substituents (e.g., thiomorpholino in AM6545), which could impact steric interactions with biological targets .
Yield Comparison :
- Pyrazole-carboxamides in achieved yields of 62–71%, influenced by substituent steric effects . The target compound’s synthesis may face challenges due to the methylsulfamoyl group’s reactivity.
Biological Activity
5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has been studied for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.48 g/mol
- IUPAC Name : 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory effects
- Antioxidant properties
- Anticancer activity
- Antimicrobial actions
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound in focus has shown promising results in preclinical models of inflammation. For instance, a study demonstrated that it significantly decreased edema in rat models when administered at specific dosages.
Anticancer Activity
Pyrazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. In vitro studies on this compound revealed that it induces apoptosis in cancer cells by activating caspase pathways. The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Caspase activation |
| A549 (Lung Cancer) | 18.5 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table presents the minimum inhibitory concentrations (MIC) for these bacteria:
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
Case Studies
- Study on Inflammation : A study published in the Journal of Medicinal Chemistry assessed the anti-inflammatory effects of various pyrazole derivatives, including our compound. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 in treated groups compared to controls .
- Cytotoxicity Evaluation : In a recent publication in Cancer Letters, researchers reported that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .
The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Caspase Activation : The pyrazole ring is crucial for inducing apoptosis through caspase pathways.
- Enzyme Inhibition : The methoxy and methylsulfamoyl groups enhance binding affinity to COX enzymes, thus inhibiting prostaglandin synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
